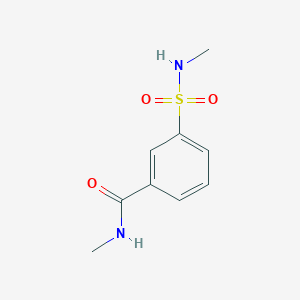

N-methyl-3-(methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound characterized by its molecular structure, which includes a benzamide group with a methyl group attached to the nitrogen atom and a methylsulfamoyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-aminobenzoic acid as the starting material.

Reaction Steps:

Methylation: The amino group of 3-aminobenzoic acid is methylated using methyl iodide to form N-methyl-3-aminobenzoic acid.

Sulfamoylation: The resulting N-methyl-3-aminobenzoic acid is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfamoyl group, yielding this compound.

Industrial Production Methods:

Batch Process: The compound can be produced in a batch process, where each step is carried out sequentially in separate reaction vessels.

Continuous Process: For large-scale production, a continuous process may be employed, where the reaction steps are integrated into a continuous flow system to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated derivatives and other substituted benzamides.

Scientific Research Applications

N-methyl-3-(methylsulfamoyl)benzamide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-methyl-3-(methylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-methyl-3-(methylsulfamoyl)benzamide is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: N-ethyl-N-methylsulfamoyl fluoride, 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester, N-[4-methyl-3-(methylsulfamoyl)phenyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide.

Uniqueness: this compound stands out due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N-Methyl-3-(methylsulfamoyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfamoyl benzamide derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

The presence of the methylsulfamoyl group contributes to its biological activity, as this moiety is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes, such as sirtuins, which are involved in cellular regulation and metabolism. For instance, studies have shown that sulfamoyl benzamide derivatives can inhibit SIRT2, an enzyme linked to neurodegenerative diseases like Huntington's disease and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bioactivity in various assays:

- SIRT2 Inhibition : The compound has been tested for its ability to inhibit SIRT2 activity, leading to increased acetylation of α-tubulin, which is crucial for neuronal health. In one study, compounds similar to this compound showed a dose-dependent increase in α-tubulin K40 acetylation in neuronal cell lines .

- Neuroprotective Effects : Compounds within this class have been evaluated for their neuroprotective properties against polyglutamine aggregation, a hallmark of Huntington's disease pathology. The inhibition of SIRT2 was linked to reduced aggregation and improved neuronal survival in experimental models .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : Research involving animal models has indicated that administration of sulfamoyl benzamide derivatives can lead to reduced neurodegeneration and improved behavioral outcomes in models of Parkinson's disease . These findings suggest potential applications in treating neurodegenerative disorders.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Neuroprotection : A study investigated the effects of this compound on neuronal cell lines exposed to toxic aggregates. Results indicated a significant reduction in cell death and improved cellular function, supporting its potential as a therapeutic agent for neurodegenerative diseases.

- Toxicology Assessment : Another case study assessed the toxicity profile of this compound in mammalian systems. The compound exhibited low toxicity levels even at high doses, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Compound | SIRT2 Inhibition IC50 (µM) | Neuroprotective Activity | Comments |

|---|---|---|---|

| This compound | 25 | High | Effective against polyglutamine aggregation |

| Compound A | 15 | Moderate | Similar structure but less potent |

| Compound B | 30 | Low | Lower efficacy in neuroprotection |

The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity, highlighting the importance of continued research in this area.

Properties

IUPAC Name |

N-methyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILCYTFTEAOTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.